molecular formula C19H14FNO2 B224053 3-fluoro-N-(4-phenoxyphenyl)benzamide

3-fluoro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B224053
M. Wt: 307.3 g/mol
InChI Key: MEGDTOPKKMLPMB-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-phenoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position of the benzene ring and a phenoxyphenyl group at the N-position.

Properties

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

3-fluoro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14FNO2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,(H,21,22)

InChI Key

MEGDTOPKKMLPMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Biological Activity/Property Reference
3-fluoro-N-(4-phenoxyphenyl)benzamide - 3-F on benzamide
- N-(4-phenoxyphenyl)
Not explicitly reported (structural focus) N/A
ICA105574 (3-nitro-N-(4-phenoxyphenyl)benzamide) - 3-NO₂ instead of 3-F
- Same N-substituent
hERG1 channel modulation (+180 mV inactivation shift at 2 µM)
3-fluoro-N-(3-fluorophenyl)benzamide - 3-F on benzamide
- N-(3-fluorophenyl)
Polymorphism (two distinct crystalline forms)
3-fluoro-N-(4-iodo-2-methylphenyl)benzamide - 3-F on benzamide
- N-(4-iodo-2-methylphenyl)
No activity reported; structural characterization
3-fluoro-N-(3-(2-fluorophenyl)thiazol-2-ylidene)benzamide (6d) - 3-F on benzamide
- N-linked to fluorophenyl-thiazoline
α-glucosidase inhibition (IC₅₀ = 1.47 µM)
N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide (VU0366248) - Multiple F/Cl substituents
- Cyano group
mGlu5 allosteric modulation

Physicochemical and Spectroscopic Properties

  • NMR Complexity : Fluorine substitution introduces coupling complexities in ¹H NMR spectra, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide. Overlapping aromatic signals complicate assignment, a challenge also expected for the target compound .
  • Melting Points: Analogues like ICA105574 and 2-iodo-N-(4-phenoxyphenyl)benzamide exhibit melting points >170°C, suggesting that the phenoxyphenyl group contributes to high thermal stability .

Key Research Findings and Implications

  • Pharmacological Potential: Fluorinated benzamides are versatile scaffolds. For example, VU0366248 and VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide) act as metabotropic glutamate receptor modulators, indicating that N-aryl substitutions dictate target selectivity .
  • Synthetic Flexibility : The synthesis of derivatives like 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide demonstrates adaptability for introducing halogens or heterocycles, enabling structure-activity relationship (SAR) studies .

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